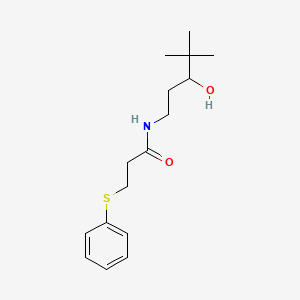
N-(3-hydroxy-4,4-dimethylpentyl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxy-4,4-dimethylpentyl)-3-(phenylthio)propanamide, commonly known as GW501516, is a synthetic compound that is classified as a Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonist. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, due to its ability to enhance endurance and performance, it has gained popularity in the sports industry as a performance-enhancing drug.
Aplicaciones Científicas De Investigación
GW501516 has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. It has been shown to improve insulin sensitivity, reduce inflammation, and increase fatty acid oxidation in animal models of obesity and diabetes. Additionally, GW501516 has been shown to improve cardiovascular health by reducing blood pressure, increasing HDL cholesterol levels, and decreasing triglycerides.
Mecanismo De Acción
GW501516 works by activating PPARδ, a nuclear receptor that plays a key role in regulating energy metabolism. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in increased energy expenditure, improved insulin sensitivity, and reduced inflammation.
Biochemical and Physiological Effects
GW501516 has been shown to have a number of biochemical and physiological effects. It has been shown to increase endurance and performance in animal models by increasing the number of mitochondria in muscle cells and improving oxygen utilization. Additionally, GW501516 has been shown to reduce inflammation in animal models of inflammatory bowel disease and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
GW501516 has several advantages for use in lab experiments. It is a highly specific and potent PPARδ agonist, which allows for precise control of the target pathway. Additionally, it has a long half-life, which allows for sustained activation of PPARδ. However, there are also some limitations to the use of GW501516 in lab experiments. It has been shown to have off-target effects on other nuclear receptors, which can complicate data interpretation. Additionally, there is a lack of long-term safety data on GW501516, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on GW501516. One area of interest is the development of more selective PPARδ agonists that do not have off-target effects. Additionally, there is interest in studying the long-term safety and efficacy of GW501516 in humans. Finally, there is potential for the use of GW501516 in combination with other compounds for the treatment of metabolic disorders and other diseases.
Conclusion
In conclusion, GW501516 is a synthetic compound that has potential therapeutic applications in the treatment of metabolic disorders. It works by activating PPARδ, which leads to increased energy expenditure and improved insulin sensitivity. While there are advantages to using GW501516 in lab experiments, there are also limitations to its use. Future research directions for GW501516 include the development of more selective PPARδ agonists and the study of its long-term safety and efficacy in humans.
Métodos De Síntesis
GW501516 is synthesized through a multi-step process that involves the reaction of 4-chlorobutyric acid with methylamine, followed by the reaction with 4,4-dimethylpentanal. The resulting compound is then reacted with thioanisole and trifluoroacetic acid to yield GW501516.
Propiedades
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c1-16(2,3)14(18)9-11-17-15(19)10-12-20-13-7-5-4-6-8-13/h4-8,14,18H,9-12H2,1-3H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMCQRJXJDLEMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)CCSC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-4,4-dimethylpentyl)-3-(phenylthio)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

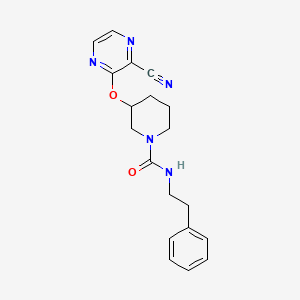
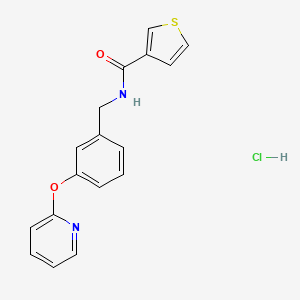

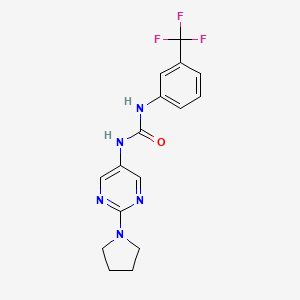

![2-[(5-Chloro-6-fluoropyridin-3-yl)sulfonyl-propylamino]-N-methylacetamide](/img/structure/B2363118.png)
![Ethyl 4-methoxy-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2363119.png)
![2-[4-(Oxiran-2-ylmethoxy)phenoxy]-1,3-thiazole](/img/structure/B2363120.png)
![N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2363122.png)

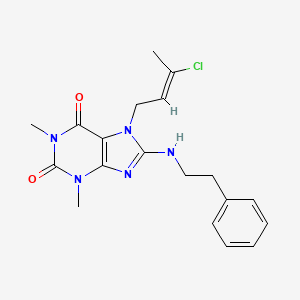
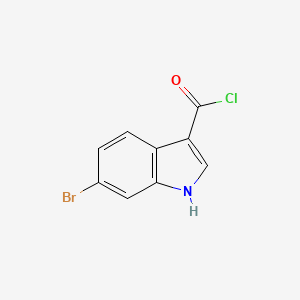
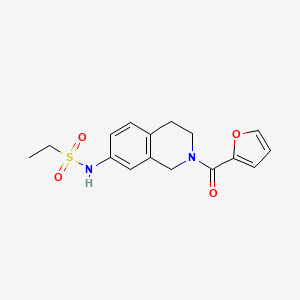
![ethyl 2-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate](/img/structure/B2363130.png)